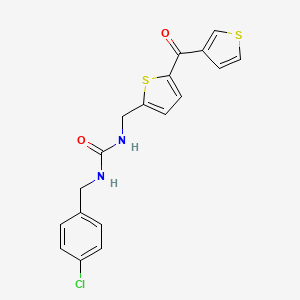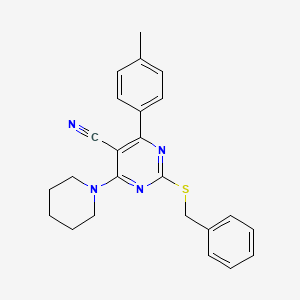
4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide is an intriguing compound with a unique molecular structure. This compound is composed of a chromene core with functional groups that contribute to its distinctive chemical and biological properties. Notably, the 1H-1,2,3-triazolyl moiety and thiophen-3-yl group attached to the chromene ring are expected to confer specific reactivity and interaction characteristics.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step procedures:
Step 1: : Synthesis of the chromene core.
Step 2: : Incorporation of the 1H-1,2,3-triazolyl moiety through a click chemistry reaction.
Step 3: : Attachment of the thiophen-3-yl group.
Industrial production methods: : Industrial production may employ scalable techniques such as:
Catalytic processes: : Utilizing catalysts to enhance reaction efficiency.
High-throughput synthesis: : Automating the synthesis to increase yield and reduce production time.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation, resulting in modifications to the chromene ring.
Reduction: : The triazolyl group may be reduced under specific conditions.
Substitution: : Halogenation or alkylation reactions can occur at various reactive sites.
Common reagents and conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Alkyl halides, halogenating agents.
Major products formed
Oxidation products: : Modified chromene derivatives.
Reduction products: : Altered triazolyl compounds.
Substitution products: : Halogenated or alkylated derivatives.
Scientific Research Applications
In chemistry
Catalysts: : The compound’s unique structure may allow it to function as a catalyst in organic reactions.
Chemical probes: : Useful in mechanistic studies of biological pathways.
In biology
Biological assays: : Employed in assays to determine its biological activity.
Biomolecular interactions: : Studying interactions with proteins or nucleic acids.
In medicine
Pharmacological studies: : Potential as a lead compound in drug development.
Therapeutic applications: : Investigated for its therapeutic potential in treating specific diseases.
In industry
Material science: : Its properties may be harnessed in the development of new materials.
Industrial catalysts: : Potential to be used in industrial catalytic processes.
Mechanism of Action
Effects: : The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Molecular targets and pathways :
Enzyme inhibition: : Acts as an inhibitor for specific enzymes.
Receptor binding: : Binds to receptors, influencing signal transduction pathways.
Pathway modulation: : Modulates biochemical pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar compounds
4-oxo-chromene derivatives: : Share the chromene core but lack the triazolyl moiety.
Triazole compounds: : Compounds with the triazolyl group but different core structures.
Uniqueness
Structural uniqueness: : The combination of chromene, triazole, and thiophene groups is distinctive.
Enhanced properties: : Specific combination results in unique reactivity and interaction profiles compared to similar compounds.
And there you go! What do you think?
Properties
IUPAC Name |
4-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-14-7-16(24-15-4-2-1-3-13(14)15)17(23)18-8-11-9-21(20-19-11)12-5-6-25-10-12/h1-7,9-10H,8H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFARKCXTGZNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
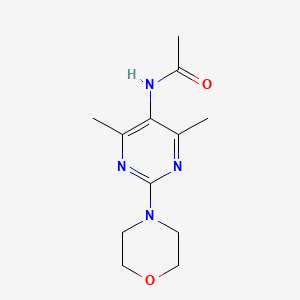
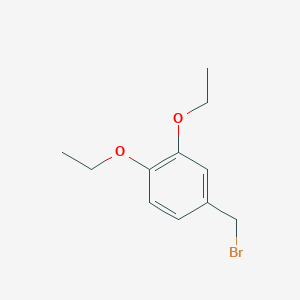
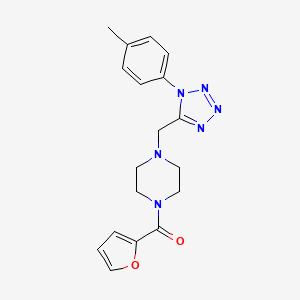

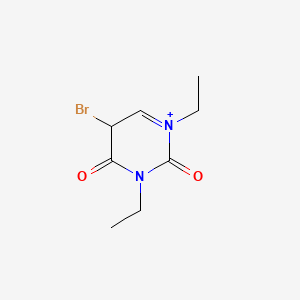
![N-{[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2703667.png)
![N-(3-methoxyphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2703668.png)
![1-(Naphthalen-1-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2703670.png)

![2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2703675.png)
![[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B2703677.png)
![7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2703678.png)
